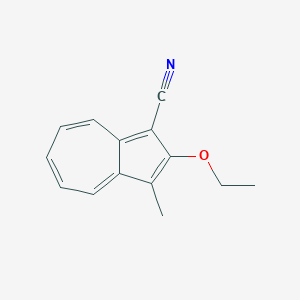
2-Ethoxy-3-methylazulene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methylazulene-1-carbonitrile is a synthetic compound that belongs to the family of azulenes. It is a yellowish-brown powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The exact mechanism of action of 2-Ethoxy-3-methylazulene-1-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, it has been reported to interact with cellular targets, including DNA, RNA, and proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Ethoxy-3-methylazulene-1-carbonitrile possesses various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase. The compound has also been reported to possess antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethoxy-3-methylazulene-1-carbonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized using a simple and efficient method. Additionally, it possesses various biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Ethoxy-3-methylazulene-1-carbonitrile. One of the potential areas of research is the development of new drugs based on this compound. The compound has been shown to possess various biological activities, making it a potential candidate for the treatment of various diseases. Additionally, the compound can be modified to enhance its biological activity and reduce its toxicity. Another potential area of research is the application of this compound in material science. The unique structure of azulenes makes them potential candidates for the development of new materials with unique properties. Finally, the compound can be used in agriculture as a natural pesticide, as it possesses antifungal and antibacterial activities.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-3-methylazulene-1-carbonitrile involves the condensation of ethyl 2-oxo-2-phenylacetate with malononitrile in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization to form the azulene ring system. The final product is obtained by the hydrolysis of the ethyl ester group using hydrochloric acid.
Applications De Recherche Scientifique
2-Ethoxy-3-methylazulene-1-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been reported to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
134919-77-0 |
|---|---|
Nom du produit |
2-Ethoxy-3-methylazulene-1-carbonitrile |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-ethoxy-3-methylazulene-1-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-16-14-10(2)11-7-5-4-6-8-12(11)13(14)9-15/h4-8H,3H2,1-2H3 |
Clé InChI |
LUVXBSIWGVDFDC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=CC2=C1C#N)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=CC2=C1C#N)C |
Synonymes |
1-Azulenecarbonitrile,2-ethoxy-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



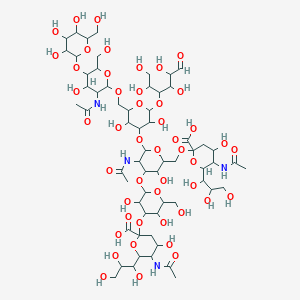
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
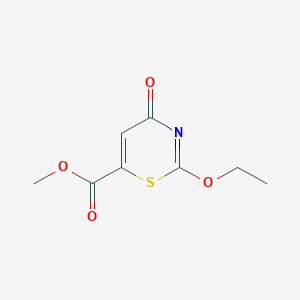
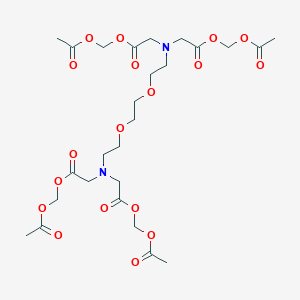
![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
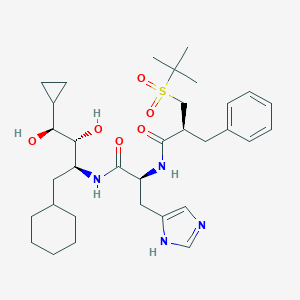
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)
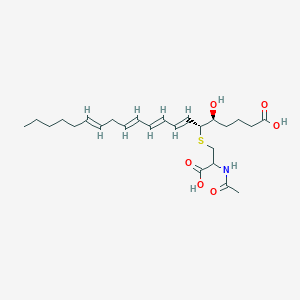
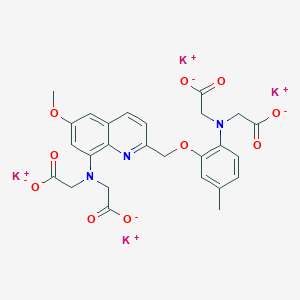
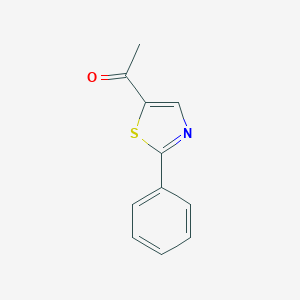
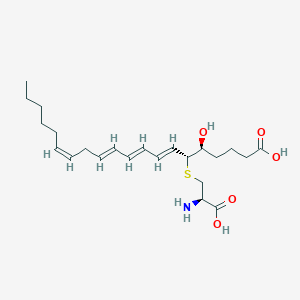
![2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide](/img/structure/B162735.png)